molecular formula C4H6N6O B12790797 Guanidine; 2-hydroxyiminopropanedinitrile CAS No. 92972-47-9

Guanidine; 2-hydroxyiminopropanedinitrile

Cat. No.: B12790797
CAS No.: 92972-47-9
M. Wt: 154.13 g/mol
InChI Key: ASCNUJOJZGFPOM-UHFFFAOYSA-N
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Description

NSC 22470, also known as 2-(Hydroxymethyl)-6-methylphenol, is a chemical compound with the molecular formula C8H10O2 and a molecular weight of 138.1638 g/mol . This compound is primarily used in laboratory settings for the synthesis of other chemical compounds and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 22470 typically involves the hydroxymethylation of 6-methylphenol. The reaction conditions often include the use of formaldehyde and a base catalyst, such as sodium hydroxide, under controlled temperature and pH conditions. The reaction proceeds as follows: [ \text{6-methylphenol} + \text{formaldehyde} \rightarrow \text{2-(Hydroxymethyl)-6-methylphenol} ]

Industrial Production Methods

Industrial production of NSC 22470 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

NSC 22470 undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The hydroxymethyl group can be reduced to a methyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: 2-(Carboxymethyl)-6-methylphenol

    Reduction: 2-Methyl-6-methylphenol

    Substitution: 2-(Halomethyl)-6-methylphenol

Scientific Research Applications

NSC 22470 has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of NSC 22470 involves its interaction with specific molecular targets and pathways. The hydroxymethyl group allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

NSC 22470 can be compared with other similar compounds, such as:

    2-(Hydroxymethyl)phenol: Lacks the methyl group at the 6-position, which can affect its reactivity and applications.

    6-Methylphenol: Lacks the hydroxymethyl group, limiting its versatility in chemical reactions.

    2-Methyl-6-hydroxyphenol: Similar structure but different functional groups, leading to distinct chemical properties and uses.

NSC 22470 is unique due to its specific combination of hydroxymethyl and methyl groups, which confer distinct chemical reactivity and versatility in various applications.

Properties

CAS No.

92972-47-9

Molecular Formula

C4H6N6O

Molecular Weight

154.13 g/mol

IUPAC Name

guanidine;2-hydroxyiminopropanedinitrile

InChI

InChI=1S/C3HN3O.CH5N3/c4-1-3(2-5)6-7;2-1(3)4/h7H;(H5,2,3,4)

InChI Key

ASCNUJOJZGFPOM-UHFFFAOYSA-N

Canonical SMILES

C(#N)C(=NO)C#N.C(=N)(N)N

Origin of Product

United States

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